molecular formula C8H9O3P B8674251 Styrylphosphonic acid

Styrylphosphonic acid

Cat. No.: B8674251
M. Wt: 184.13 g/mol
InChI Key: PGKQTZHDCHKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of phosphonic acid derivatives.

    Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.

Properties

Molecular Formula

C8H9O3P

Molecular Weight

184.13 g/mol

IUPAC Name

2-phenylethenylphosphonic acid

InChI

InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)

InChI Key

PGKQTZHDCHKDQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this Example, an acid catalyst (ZSM-5-40 zeolite) was used for both the reaction of phosphorous acid (24.6 gm) with 36 gm of acetophenone (at 75° C.) and the subsequent reaction (at 80° C.) to crack the acyl derivative to form SPA. The amount of catalyst used in the first reaction was 12 gm. It was determined that the product contained 77 wt % styrene phosphonic acid (SPA), 17 wt % unreacted phosphorous acid, and 6 wt % Diels-Alder dimer phosphorus compound. The yield of SPA in this reaction was therefore 65% of theory.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
acyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

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